[3-(Morpholin-4-YL)propyl]({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine
Description
The compound 3-(Morpholin-4-YL)propylamine is a tertiary amine featuring a morpholine-substituted propyl chain and a benzyl group substituted with a pyrimidin-2-yloxy moiety. This structure is distinct from simpler arylalkylamines due to the integration of two pharmacologically relevant motifs: morpholine (common in kinase inhibitors and CNS drugs) and pyrimidine (a nucleobase analog often used in anticancer and antimicrobial agents) .
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C18H24N4O2/c1-4-16(14-17(5-1)24-18-20-7-2-8-21-18)15-19-6-3-9-22-10-12-23-13-11-22/h1-2,4-5,7-8,14,19H,3,6,9-13,15H2 |
InChI Key |
DRSGGAHLDGPRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-YL)propylphenyl]methyl})amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of morpholine with a suitable propyl halide, followed by the introduction of the pyrimidin-2-yloxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar solvents and bases to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-YL)propylphenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the pyrimidin-2-yloxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Morpholin-4-YL)propylphenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-YL)propylphenyl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-(Morpholin-4-YL)propylamine with analogous compounds from the evidence:
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Activities |
|---|---|---|---|---|
| 3-(Morpholin-4-YL)propylamine (Target) | Pyrimidin-2-yloxybenzyl, morpholinopropyl | ~329.38 (estimated) | Tertiary amine, pyrimidine, morpholine | Potential kinase inhibition, antimicrobial |
| [(4-Ethoxy-3-methoxybenzyl)-(3-morpholin-4-yl-propyl)-amine] | 4-Ethoxy-3-methoxybenzyl, morpholinopropyl | ~320.40 (estimated) | Ether, tertiary amine, morpholine | Likely CNS activity due to lipophilic groups |
| [(3,4-Difluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine | 3,4-Difluorobenzyl, morpholinopropyl | 270.32 | Fluorine, tertiary amine, morpholine | Enhanced metabolic stability, antimicrobial |
| 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (e.g., Compound 26, 28) | Morpholinophenyl, pyrimidin-2-amine | ~350–380 (varies) | Pyrimidine, morpholine, aryl | Broad-spectrum antimicrobial activity |
| [3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]bis({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride (38) | Nitro-triazole, trifluoromethylbenzyl | ~568.94 | Nitro group, tertiary amine, triazole | Anti-Chagasic activity |
Key Comparisons
Morpholine vs. Piperidine Derivatives The target compound’s morpholine group (vs. This may enhance solubility and target binding compared to piperidine analogs . Piperidine-containing analogs (e.g., [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine ) exhibit higher lipophilicity (molecular weight ~329.25) but lack the oxygen-mediated polarity of morpholine.
Pyrimidine vs. Triazole/Imidazole Derivatives
- The pyrimidin-2-yloxy group in the target compound contrasts with nitro-triazole or imidazole groups in anti-Chagasic agents (e.g., Compound 38 ). Pyrimidine’s aromaticity and hydrogen-bonding capacity may favor interactions with enzymes like kinases or dihydrofolate reductase, whereas nitro-triazoles are electron-deficient and prone to redox reactions .
Substituent Effects on Bioactivity
- Fluorinated analogs (e.g., [(3,4-difluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine ) show improved metabolic stability due to fluorine’s electronegativity, but the target compound’s pyrimidin-2-yloxy group could offer unique binding modes in antimicrobial or anticancer contexts .
- Ethoxy/methoxy-substituted benzylamines (e.g., ) prioritize lipophilicity for blood-brain barrier penetration, whereas the target compound’s pyrimidine likely enhances target specificity .
Synthetic Routes The target compound may be synthesized via a Mannich reaction (similar to ), combining a pyrimidin-2-yloxybenzylamine with 3-morpholinopropylamine. This contrasts with nitro-triazole derivatives, which require nitro-group introduction under acidic conditions .
Physicochemical and Spectroscopic Insights
- Melting Point : Morpholine-containing amines (e.g., ) typically melt between 120–200°C, but the target compound’s pyrimidinyloxy group may increase crystallinity, raising the melting point slightly.
- NMR : The pyrimidin-2-yloxy protons are expected to resonate at δ 8.5–9.0 ppm (aromatic), while morpholine protons appear as triplets near δ 3.3–3.9 ppm (N–CH2 and O–CH2) .
- Solubility : The pyrimidine oxygen and tertiary amine enhance water solubility compared to trifluoromethyl or nitro-substituted analogs .
Biological Activity
The compound 3-(Morpholin-4-YL)propylamine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance drug solubility and bioavailability. The pyrimidine moiety contributes to its interaction with various biological targets, particularly in the realm of cancer therapy and neuropharmacology.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression. For instance, it may affect kinases that are crucial for cell proliferation and survival.
- Modulation of Receptor Activity : The presence of the pyrimidine ring suggests potential interactions with neurotransmitter receptors, which could influence neurochemical pathways and offer therapeutic benefits in neurodegenerative diseases.
Biological Activity Overview
The biological activity of 3-(Morpholin-4-YL)propylamine can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
| Antiviral | Potential antiviral properties linked to modulation of immune responses. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
1. Anticancer Efficacy
A study conducted on a series of morpholine derivatives, including our compound of interest, demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
2. Neuroprotective Effects
Research involving neuronal cultures exposed to oxidative stress indicated that 3-(Morpholin-4-YL)propylamine reduced cell death significantly compared to controls. This suggests a protective role against neurodegeneration.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of this compound:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours post-administration.
- Metabolism : Primarily metabolized by CYP450 enzymes, indicating potential drug-drug interactions.
- Excretion : Mostly excreted through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
